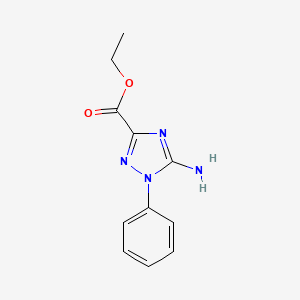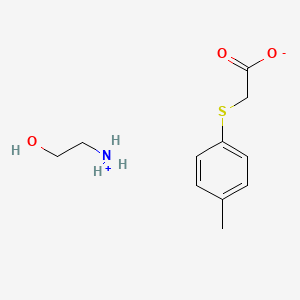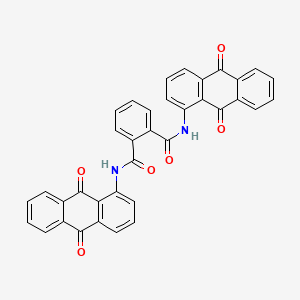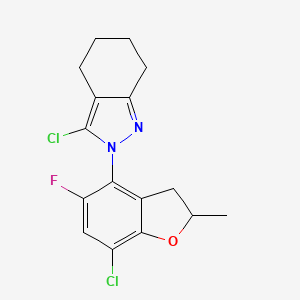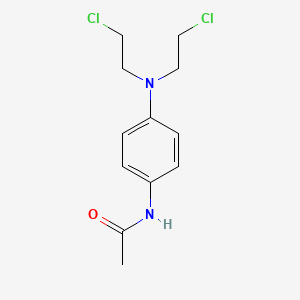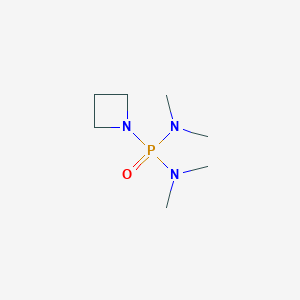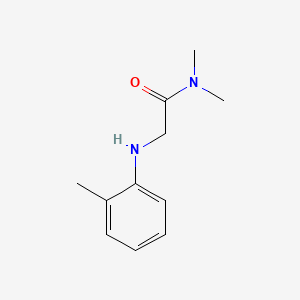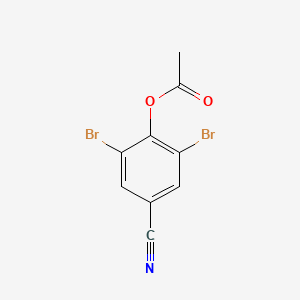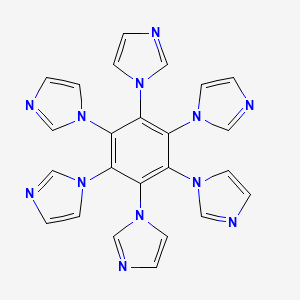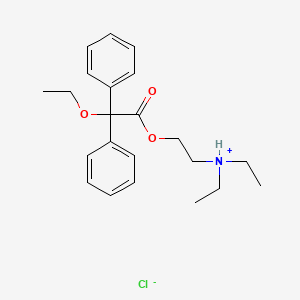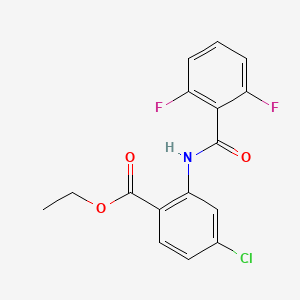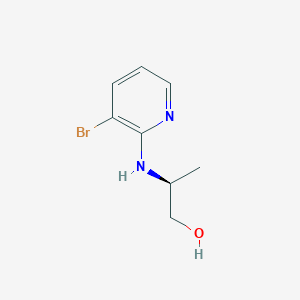![molecular formula C8H4I2NiO2 B13743614 Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone CAS No. 33479-32-2](/img/structure/B13743614.png)
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone is a chemical compound with the molecular formula C8H4I2NiO2 and a molecular weight of 444.6185 g/mol. This compound is known for its unique structure, which includes a nickel ion coordinated with two iodine atoms and a phenyl ring substituted with an oxomethyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of diiodonickel(2+);[2-(oxomethyl)phenyl]methanone typically involves the reaction of nickel salts with iodine and [2-(oxomethyl)phenyl]methanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halide salts and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
科学研究应用
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion imbalances or oxidative stress.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its ability to coordinate with other molecules and form stable complexes.
作用机制
The mechanism by which diiodonickel(2+);[2-(oxomethyl)phenyl]methanone exerts its effects involves its ability to coordinate with other molecules and facilitate various chemical reactions. The nickel ion acts as a central coordination site, allowing the compound to interact with a wide range of substrates. This coordination can activate the substrates and lower the activation energy for various reactions, making the compound an effective catalyst.
相似化合物的比较
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone can be compared with other nickel-based compounds, such as:
Nickel(II) chloride: A common nickel salt used in various chemical reactions, but lacks the unique coordination environment of this compound.
Nickel(II) acetate: Another nickel compound used in catalysis, but with different reactivity and coordination properties.
Nickel(II) bromide: Similar to nickel(II) chloride, but with bromine atoms instead of chlorine, leading to different chemical properties.
属性
CAS 编号 |
33479-32-2 |
|---|---|
分子式 |
C8H4I2NiO2 |
分子量 |
444.62 g/mol |
IUPAC 名称 |
diiodonickel(2+);[2-(oxomethyl)phenyl]methanone |
InChI |
InChI=1S/C8H4O2.2HI.Ni/c9-5-7-3-1-2-4-8(7)6-10;;;/h1-4H;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
NGQBJXPRIVPFMJ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)[C-]=O)[C-]=O.[Ni+2](I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


